molecular formula C24H17Cl2NO4 B12473575 2,4-dichlorophenyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate

2,4-dichlorophenyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate

Cat. No.: B12473575
M. Wt: 454.3 g/mol
InChI Key: ZQBZMNACHTUZKX-UHFFFAOYSA-N
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Description

2,4-Dichlorophenyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a dichlorophenyl group and a benzoate ester linked to a dioxooctahydro-ethenocyclopropa-isoindol moiety.

Preparation Methods

The synthesis of 2,4-dichlorophenyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate typically involves multiple steps, including the formation of the dichlorophenyl group and the benzoate ester. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The dichlorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,4-Dichlorophenyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, 2,4-dichlorophenyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate is unique due to its specific chemical structure and properties. Similar compounds include:

    2,4-Dichlorophenol: A precursor for the synthesis of herbicides and wood preservatives.

    2,4-Dichlorophenylacetic acid: Used in the synthesis of various organic compounds.

These similar compounds share some structural features but differ in their specific applications and properties.

Properties

Molecular Formula

C24H17Cl2NO4

Molecular Weight

454.3 g/mol

IUPAC Name

(2,4-dichlorophenyl) 4-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzoate

InChI

InChI=1S/C24H17Cl2NO4/c25-12-3-8-19(18(26)9-12)31-24(30)11-1-4-13(5-2-11)27-22(28)20-14-6-7-15(17-10-16(14)17)21(20)23(27)29/h1-9,14-17,20-21H,10H2

InChI Key

ZQBZMNACHTUZKX-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=C(C=C5)C(=O)OC6=C(C=C(C=C6)Cl)Cl

Origin of Product

United States

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